molecular formula C11H8N2O4S B1362634 3-Nitro-2-(phenylsulfonyl)pyridine CAS No. 188429-02-9

3-Nitro-2-(phenylsulfonyl)pyridine

Cat. No. B1362634
CAS RN: 188429-02-9
M. Wt: 264.26 g/mol
InChI Key: QBXNQOWQGUPAEO-UHFFFAOYSA-N
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Description

3-Nitro-2-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C11H8N2O4S . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of nitropyridines, including 3-Nitro-2-(phenylsulfonyl)pyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .


Molecular Structure Analysis

The molecular structure of 3-Nitro-2-(phenylsulfonyl)pyridine consists of a pyridine ring substituted with a nitro group and a phenylsulfonyl group .


Chemical Reactions Analysis

The chemical reactions involving 3-Nitro-2-(phenylsulfonyl)pyridine are complex and involve several steps. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Antikinetoplastid Research

The compound 3-Nitro-2-(phenylsulfonyl)pyridine can be used in the development of new antikinetoplastid series . Kinetoplastids are a group of flagellated protozoa responsible for neglected tropical diseases (NTDs) in mammals, including leishmaniases (Leishmania spp.) and sleeping sickness (Trypanosoma brucei) .

Drug Development

The indole nucleus, which is similar to the structure of 3-Nitro-2-(phenylsulfonyl)pyridine, has been found in many important synthetic drug molecules . This gives a valuable idea for treatment and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Chemical Synthesis

3-Nitro-2-(phenylsulfonyl)pyridine can be used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules.

Scaffold-Hopping Work

This compound can be used in scaffold-hopping work, a method used in medicinal chemistry to discover new pharmaceuticals . The process involves modifying the core structure of a compound while retaining its pharmacophoric features .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This creates interest among researchers to synthesize a variety of indole derivatives .

6. Synthesis and Reactions of N-Protected 3-Nitroindoles 3-Nitro-2-(phenylsulfonyl)pyridine can be used in the synthesis and reactions of N-Protected 3-Nitroindoles . This can lead to the creation of new compounds with potential applications in various fields .

Mechanism of Action

The mechanism of action of 3-Nitro-2-(phenylsulfonyl)pyridine involves the migration of the nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Future Directions

The future directions for the use of 3-Nitro-2-(phenylsulfonyl)pyridine could involve its use in the synthesis of new antikinetoplastid series, as part of ongoing scaffold-hopping work .

properties

IUPAC Name

2-(benzenesulfonyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c14-13(15)10-7-4-8-12-11(10)18(16,17)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXNQOWQGUPAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327320
Record name 3-Nitro-2-pyridyl phenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188429-02-9
Record name 3-Nitro-2-pyridyl phenyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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